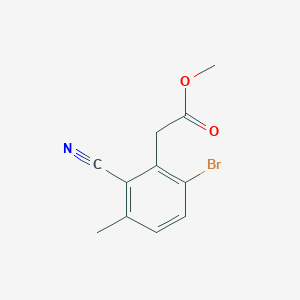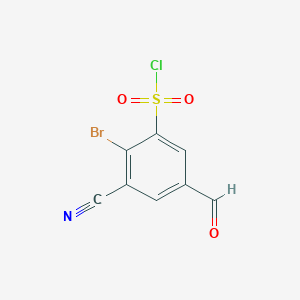![molecular formula C15H17NO2 B1417033 3-[(3-Methoxyphenyl)methoxy]-2-methylaniline CAS No. 1154572-58-3](/img/structure/B1417033.png)
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline
Descripción general
Descripción
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline, also known as MMMA, is an organic compound that belongs to the class of anilines. It is a white to off-white powder that is soluble in organic solvents. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Aplicaciones Científicas De Investigación
1. Catalysis and Chemical Synthesis
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline and its related compounds have been studied for their role in chemical reactions. For instance, the influence of structurally related N,O-chelating ligands on the reactivity of tantalum complexes for hydroaminoalkylation was explored, highlighting how variations in ligand structure, including the use of ortho-methoxyphenyl groups, affect reactivity (Garcia et al., 2013). Furthermore, the study of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) has contributed to understanding the inhibition of bacterial DNA polymerase and antibacterial activity, demonstrating the potential of these compounds in drug discovery (Zhi et al., 2005).
2. Structural and Physical Chemistry
Research into the molecular structures of compounds like 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline has been significant in understanding their properties and potential applications. X-ray diffraction studies provide insights into their crystal systems and molecular interactions, which are crucial for the development of new materials and chemicals (Ajibade & Andrew, 2021).
3. Metabolism and Environmental Chemistry
The metabolism of related compounds, such as 3-chloro-4-methoxyaniline, in soil environments, provides vital information about how these chemicals interact with and impact the environment. Understanding their breakdown products and mechanisms helps in assessing environmental risks and managing chemical pollutants (Briggs & Ogilvie, 1971).
4. Organic Synthesis and Drug Development
Compounds related to 3-[(3-Methoxyphenyl)methoxy]-2-methylaniline have been utilized in the synthesis of various organic compounds, such as 5-alkyl-2-amino-3-methylcarboxylate thiophenes, which have shown pronounced anti-proliferative activity and tumor cell selectivity. This highlights their potential in the development of novel cancer therapies (Thomas et al., 2017).
Propiedades
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-11-14(16)7-4-8-15(11)18-10-12-5-3-6-13(9-12)17-2/h3-9H,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVCGVKJWOKSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC(=CC=C2)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methoxyphenyl)methoxy]-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![sodium 2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylate](/img/structure/B1416950.png)


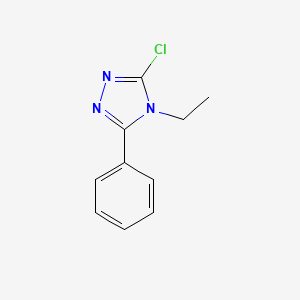
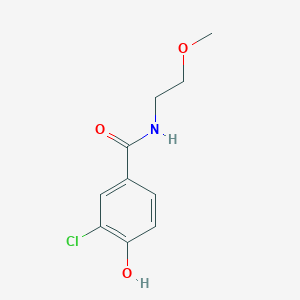

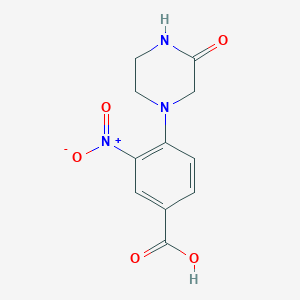
![5-chloro-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B1416962.png)



